![molecular formula C15H14F3N3O3S2 B2499047 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1428366-62-4](/img/structure/B2499047.png)
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide involves multi-step reactions, starting from basic chemical precursors. For example, derivatives of triazolo and thiadiazines have been synthesized using reactions that involve initial formation of intermediate compounds followed by cyclization and functional group transformations. These syntheses demonstrate the complexity and versatility of methods to construct such compounds, highlighting the challenges and strategies in synthesizing similar structured compounds (Elgemeie et al., 2017; Gumus et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and spectroscopy. The detailed analysis reveals the conformation, bond lengths, angles, and other structural parameters essential for understanding the compound's geometry and potential intermolecular interactions. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, complement these studies by predicting vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals, which are crucial for assessing reactivity and interaction with biological targets (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide and its derivatives often include nucleophilic substitutions, cyclocondensation, and interactions with various reagents leading to the formation of complex heterocycles. These reactions are fundamental for modifying the compound to enhance its properties or develop new derivatives with potential biological activities (Tanji et al., 1989).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis and characterization of novel heterocyclic compounds, demonstrating a broad interest in its utility for creating biologically active molecules. For instance, studies have shown methods for synthesizing diverse derivatives, including triazolo[1,5-a]pyridines and thienopyrimidines, highlighting its versatility in chemical reactions and potential as a precursor for various synthetic pathways (Chattopadhyay et al., 2010; Gilbile et al., 2017).
Biological Activities and Applications
Research has explored the biological activities of compounds synthesized using "N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide" or its derivatives. For example, certain derivatives exhibit pronounced antimicrobial activity, indicating the compound's potential for developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, its derivatives have been evaluated for insecticidal activities, suggesting its utility in agricultural pest control (Soliman et al., 2020).
Herbicidal Applications
The compound and its derivatives have also been investigated for their herbicidal activities, offering insights into developing novel herbicides. This includes the synthesis of novel sulfonamide thiazole derivatives with potential as herbicidal agents, underscoring the agricultural applications of these chemical investigations (Hamprecht et al., 1999).
Propriétés
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S2/c1-26(23,24)21-6-5-11-12(8-21)25-14(19-11)20-13(22)9-3-2-4-10(7-9)15(16,17)18/h2-4,7H,5-6,8H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUWJEAWSWJHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

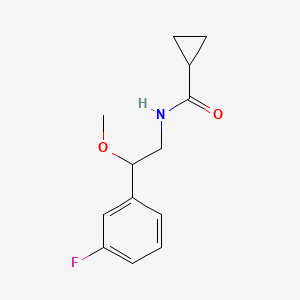
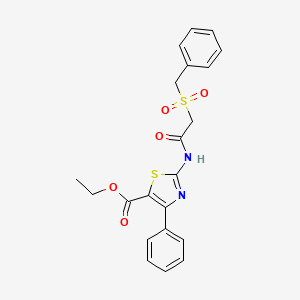
![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
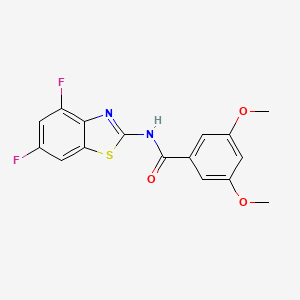
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
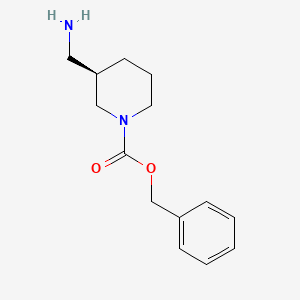
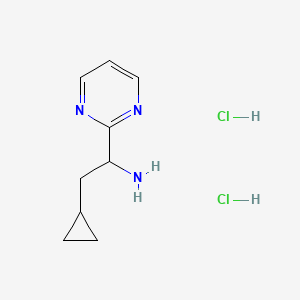
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
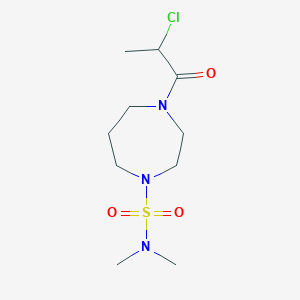
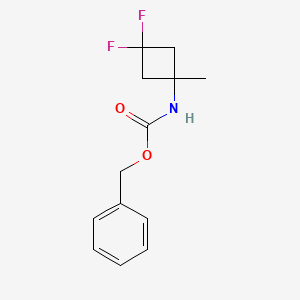
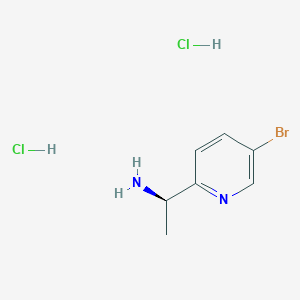
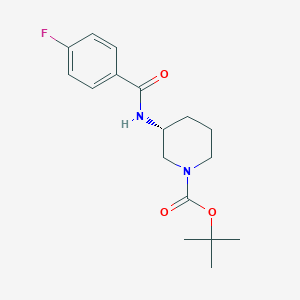
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)